molecular formula C10H18ClNO2 B13952993 tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate

tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate

Cat. No.: B13952993
M. Wt: 219.71 g/mol
InChI Key: DWHRELWPCJMUSK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of azetidine derivatives with 2-chloroethyl reagents under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azetidine derivatives with various functional groups, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The azetidine ring is known to impart stability and bioactivity to pharmaceutical compounds, making it a valuable scaffold for developing new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the azetidine ring can interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is unique due to the presence of the chloroethyl group, which provides distinct reactivity compared to its analogs. This allows for specific chemical transformations that are not possible with other similar compounds. Additionally, the chloroethyl group can enhance the compound’s bioactivity and stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3

InChI Key

DWHRELWPCJMUSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCCl

Origin of Product

United States

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